Improved Metabolic Stability over N-Arylamide Oxadiazole Leads
The target compound is a member of a class of N-arylpiperidine oxadiazoles that were identified as conformationally constrained analogs offering improved stability relative to the N-arylamide oxadiazole precursors [1]. This structural modification was specifically designed to address the metabolic instability that plagued the earlier amide series [1].
| Evidence Dimension | Metabolic stability |
|---|---|
| Target Compound Data | N-arylpiperidine oxadiazole scaffold |
| Comparator Or Baseline | N-arylamide oxadiazole scaffold |
| Quantified Difference | Not explicitly quantified in the available snippet; the improvement is described as a key design goal that was achieved [1]. |
| Conditions | In vitro metabolic stability assays (not detailed in the snippet) |
Why This Matters
For procurement for in vivo studies, the improved stability of the N-arylpiperidine series over the amide series makes this compound a more reliable tool for achieving sustained target engagement.
- [1] DiMauro EF, et al. Structural modifications of N-arylamide oxadiazoles: Identification of N-arylpiperidine oxadiazoles as potent and selective agonists of CB2. Bioorg Med Chem Lett. 2008 Aug 1;18(15):4267-74. doi: 10.1016/j.bmcl.2008.06.096. PMID: 18640038. View Source
